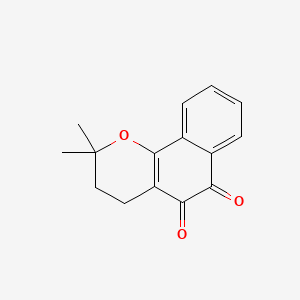







|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:18])=[CH:3][CH2:4][C:5]1[C:15](=[O:16])[C:14]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:7](=[O:8])[C:6]=1[OH:17]>S(=O)(=O)(O)O>[CH3:1][C:2]1([CH3:18])[O:16][C:15]2[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[C:7]([C:6](=[O:17])[C:5]=2[CH2:4][CH2:3]1)=[O:8]
|


|
Name
|
ice water
|
|
Quantity
|
800 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CCC1=C(C(=O)C=2C=CC=CC2C1=O)O)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added in portions slowly over 5 minutes at room temperature
|
|
Duration
|
5 min
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
STIRRING
|
|
Details
|
the dark mixture was stirred for an additional 30 min
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
stirring in a 2,000 ml beaker
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred into a 2,000 ml separatory funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with toluene (600 ml and 400 ml)
|
|
Type
|
WASH
|
|
Details
|
washed successively with 1% aqueous sodium chloride (800 ml), 1% aqueous sodium bicarbonate (400 ml) and 1% aqueous sodium chloride (800 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate (50 g)
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness by Rotovap
|
|
Type
|
ADDITION
|
|
Details
|
ethanol (300 ml) was added for co-evaporation to completely remove residual toluene
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 75% ethanol
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 4° C. slowly
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCC2=C(O1)C=3C=CC=CC3C(=O)C2=O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |